molecular formula C13H14N2OS2 B5918158 2-benzyl-4,5-bis(methylthio)-3(2H)-pyridazinone

2-benzyl-4,5-bis(methylthio)-3(2H)-pyridazinone

Cat. No. B5918158
M. Wt: 278.4 g/mol
InChI Key: FOHALHRIIQMVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-4,5-bis(methylthio)-3(2H)-pyridazinone, also known as BMT-3, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. BMT-3 is a member of the pyridazinone family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-benzyl-4,5-bis(methylthio)-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in tumor growth and inflammation. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are key processes in tumor metastasis. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are known to contribute to inflammation and cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2-benzyl-4,5-bis(methylthio)-3(2H)-pyridazinone is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in laboratory experiments. Additionally, this compound has been shown to exhibit low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.

Future Directions

There are several future directions for research on 2-benzyl-4,5-bis(methylthio)-3(2H)-pyridazinone. One area of interest is the development of this compound as a potential therapeutic agent for cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in cancer therapy. Another area of interest is the development of this compound as an anti-inflammatory agent. This compound has been shown to exhibit anti-inflammatory activity in animal models, and further studies are needed to fully understand its potential in this area. Finally, this compound has potential applications in materials science, as it has been shown to exhibit anti-corrosion properties. Further studies are needed to fully understand the potential of this compound in this area.

Synthesis Methods

2-benzyl-4,5-bis(methylthio)-3(2H)-pyridazinone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with benzyl bromide, followed by cyclization with hydrazine hydrate and subsequent oxidation to yield this compound.

Scientific Research Applications

2-benzyl-4,5-bis(methylthio)-3(2H)-pyridazinone has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer therapy. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-benzyl-4,5-bis(methylsulfanyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-17-11-8-14-15(13(16)12(11)18-2)9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHALHRIIQMVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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